Field: Medical Science, specifically Cardiology.
Application Summary: Crebanine, an aporphine alkaloid, has been found to exhibit antiarrhythmic activities.
Methods of Application: A series of derivatives were synthesized using crebanine as a lead compound.
Results: Some derivatives, including N-acetamidesecocrebanine and three bromo-substituted products of crebanine, displayed antiarrhythmic effects in a mouse model of ventricular fibrillation (VF) induced by CHCl3.
Field: Pharmacology.
Methods of Application: The main difference between Crebanine and 2Br-Crebanine is in ring D of their structures.
Crebanine is an aporphine alkaloid primarily derived from the plant Stephania venosa. This compound is characterized by its complex structure, which enables it to penetrate the blood-brain barrier effectively. Crebanine exhibits a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Its mechanism of action often involves modulation of key signaling pathways, making it a compound of interest in pharmacological research.
Crebanine has demonstrated significant biological activities:
Crebanine can be synthesized through various methods:
Crebanine's diverse biological activities lend it potential applications in several fields:
Studies on crebanine's interactions reveal significant insights:
Crebanine shares structural similarities with other aporphine alkaloids. Here are some notable comparisons:
| Compound | Structure Similarity | Unique Features | Biological Activity |
|---|---|---|---|
| 2Bromocrebanine | High | Bromination enhances activity | Improved anti-inflammatory effects |
| Stephanine | High | Fewer methoxy groups | Antitumor and anti-arrhythmic properties |
| Sinomenine | Moderate | Different ring structures | Anti-inflammatory and analgesic effects |
| L-Tetrahydropalmatine | Moderate | Distinct pharmacological profile | Analgesic properties |
Crebanine's unique combination of structural features and biological activities distinguishes it from these similar compounds. Its ability to induce apoptosis through ROS generation and modulate critical signaling pathways sets it apart as a promising candidate for further research in oncology and neurology.
Crebanine represents one of the most significant aporphine-type alkaloids found within the genus Stephania, a member of the Menispermaceae family [1] [2]. The Stephania genus comprises approximately 39 species distributed primarily throughout eastern and southern Asia, with some species extending into tropical Africa and Oceania [3] [4]. These herbaceous perennial vines are characterized by their large tuberous roots, which serve as the primary reservoir for alkaloid accumulation [3].
The natural occurrence of crebanine has been definitively documented in several Stephania species through comprehensive phytochemical investigations. Stephania cephalantha Hayata represents one of the most thoroughly studied sources, with recent research identifying crebanine among 28 alkaloids isolated from the tuberous roots [5]. The species demonstrates significant alkaloid diversity, with crebanine contributing to the overall therapeutic potential of this traditional medicinal plant [1] [2].
Stephania hainanensis has emerged as another important botanical source, particularly noted for containing crebanine N-oxide derivatives [6] [7]. This species, endemic to Hainan Province in China, has been extensively investigated for its gastric cancer therapeutic applications, with crebanine N-oxide demonstrating significant cytotoxic effects against human gastric adenocarcinoma cells [6] [7].
Stephania abyssinica, representing the African distribution of the genus, contains crebanine as confirmed by comprehensive metabolite databases [8] [9]. The KNApSAcK database specifically documents the presence of crebanine (Chemical Abstract Service number 25127-29-1) in this species, indicating the widespread distribution of this alkaloid across different geographical regions [9].
Stephania yunnanensis, native to Yunnan Province in China, has been investigated for its anti-inflammatory properties, with crebanine identified as one of the bioactive isoquinoline alkaloids responsible for therapeutic effects [10] [11]. This species demonstrates the traditional medicinal applications that have historically driven interest in Stephania alkaloids [10].
| Stephania Species | Distribution | Crebanine Content/Status | Research Studies |
|---|---|---|---|
| Stephania cephalantha | China, Taiwan | Present - multiple alkaloids isolated | Alkaloid enzyme inhibitory activities (2024) |
| Stephania hainanensis | China (Hainan Province) | Present - N-oxide derivatives isolated | Gastric cancer cell studies (2020) |
| Stephania abyssinica | Africa (Ethiopia, tropical regions) | Present - confirmed by metabolite database | KNApSAcK metabolite database |
| Stephania yunnanensis | China (Yunnan Province) | Present - anti-inflammatory studies | Anti-inflammatory activities (2023) |
The distribution of crebanine and related alkaloids within Stephania plants demonstrates highly organized tissue-specific patterns that reflect both biosynthetic requirements and ecological functions [12] [13]. Contemporary research utilizing advanced analytical techniques, including mass spectrometry imaging and cellular localization studies, has revealed the complex spatial organization of alkaloid accumulation in plant tissues [12] [14].
The tuberous roots of Stephania species serve as the primary sites for alkaloid storage, with total alkaloid concentrations reaching 3-4% of dry weight [3]. These massive underground storage organs, which can achieve diameters of up to 23 centimeters and weights exceeding 30 kilograms in mature plants, represent specialized adaptations for long-term alkaloid accumulation [3]. The high concentration of alkaloids in these tissues suggests both storage and defensive functions, protecting the valuable root system from soil-borne pathogens and herbivores [3].
Stem tissues demonstrate active roles in both alkaloid biosynthesis and transport, with moderate alkaloid concentrations reflecting their function as conduits between synthetic and storage sites [14] [15]. Research on related alkaloid-producing plants has revealed that stem tissues often contain specialized cell types, including companion cells and sieve elements, that facilitate alkaloid synthesis and translocation [13]. The vascular bundle regions within stems show particularly high alkaloid concentrations, consistent with their role in long-distance transport of these metabolites [12] [16].
Leaf tissues exhibit variable alkaloid concentrations that appear to correlate with photosynthetic activity and defensive requirements [14] [15]. Studies using spatial metabolomics approaches have demonstrated that alkaloids in leaves often concentrate within vascular tissues, particularly the leaf veins, suggesting active transport and strategic positioning for rapid deployment against herbivorous attacks [12].
Advanced imaging techniques have revealed that alkaloid distribution patterns change significantly during plant development [12] [15]. In young tissues, alkaloids tend to concentrate in central vascular regions, while mature tissues show more dispersed patterns extending into cortical regions [15]. This developmental redistribution likely reflects changing physiological priorities as plants mature and face different environmental challenges [12].
| Plant Tissue | Alkaloid Concentration | Localization Pattern | Functional Role |
|---|---|---|---|
| Tuberous Roots | High (3-4% total alkaloids) | Primary storage organ | Long-term storage and defense |
| Stems | Moderate | Transport and biosynthesis | Active biosynthesis and transport |
| Leaves | Variable | Secondary accumulation | Photosynthetic tissue protection |
| Vascular Bundle | Concentrated | Major alkaloid pathway | Metabolite transport pathway |
| Cortex Region | Moderate to Low | Secondary distribution | Structural support with defense |
The biosynthesis of crebanine involves a complex series of enzymatic transformations that exemplify the sophisticated biochemical machinery underlying plant alkaloid production [17] [18] [19]. As an aporphine-type alkaloid, crebanine biosynthesis follows the general benzylisoquinoline alkaloid pathway, with specific enzymatic modifications that generate its unique structural features [20] [21] [19].
The initial steps of crebanine biosynthesis begin with the formation of the benzylisoquinoline scaffold through the action of norcoclaurine synthase, which catalyzes the Pictet-Spengler condensation between dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine [18] [22]. This critical enzyme belongs to the pathogenesis-related protein 10 (PR10)/Bet v1 family and represents the first committed step in benzylisoquinoline alkaloid biosynthesis [17] [19].
Subsequent modifications involve a series of O-methyltransferases that introduce methoxy groups at specific positions on the benzylisoquinoline scaffold [23]. The substrate specificities of these enzymes are remarkably strict, with 6-O-methyltransferase, N-methylcoclaurine 4-prime-O-methyltransferase, and other related enzymes catalyzing sequential methylation reactions [23]. These methyltransferases utilize S-adenosyl-L-methionine as the methyl donor and demonstrate precise regiospecificity that determines the final alkaloid structure [23].
Cytochrome P450 monooxygenases play pivotal roles in the structural diversification that leads to crebanine formation [24] [25]. These membrane-bound enzymes, particularly members of the CYP80, CYP82, and CYP719 families, catalyze critical oxidation and coupling reactions [24] [25]. The formation of the characteristic aporphine ring system requires specific P450-mediated phenol coupling reactions that create the polycyclic structure distinctive of this alkaloid class [20] [24].
The final steps leading to crebanine involve additional P450-mediated modifications, including hydroxylation reactions and the formation of methylenedioxy bridges characteristic of many aporphine alkaloids [24]. Research has demonstrated that CYP719 family enzymes are particularly important for methylenedioxy bridge formation, while other P450 families contribute to hydroxylation and other oxidative modifications [24].
Recent advances in functional genomics and metabolic engineering have revealed that these biosynthetic enzymes are distributed across multiple subcellular compartments [17]. Cytochrome P450 enzymes are typically localized to the endoplasmic reticulum membrane, while methyltransferases and many other enzymes function in the cytosol [17] [23]. This compartmentalization requires sophisticated transport mechanisms to move intermediates between different cellular locations during alkaloid synthesis [17].
| Enzyme Class | Function | Role in Crebanine Biosynthesis | Subcellular Localization |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | Hydroxylation, oxidation reactions | Ring modifications and oxygenation | Endoplasmic reticulum membrane |
| O-Methyltransferases | Methyl group transfer reactions | Methoxy group incorporation | Cytosol |
| Norcoclaurine Synthase | Pictet-Spengler condensation | Initial alkaloid scaffold formation | Cytosol |
| Phenol-Coupling Enzymes | C-C and C-O coupling reactions | Aporphine ring system formation | Various compartments |
| NADPH-Dependent Reductases | Reduction reactions | Final structure modifications | Cytosol and organelles |
Crebanine serves multiple ecological functions within Stephania plants, primarily functioning as a sophisticated chemical defense system against diverse biological threats [26] [27] [28]. The ecological significance of this aporphine alkaloid extends beyond simple toxicity, encompassing complex interactions with herbivores, pathogens, and competing organisms that have shaped its evolutionary development and current distribution patterns [29] [30].
The antimicrobial properties of crebanine represent one of its most important ecological functions [31] [32] [33]. Research has demonstrated that aporphine alkaloids, including crebanine derivatives, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria [32] [33]. The mechanism of antimicrobial action involves multiple targets, including cell wall disruption, membrane permeabilization, and interference with essential metabolic processes [33]. Studies on related aporphine alkaloids have shown minimum inhibitory concentrations in the range of 1.9 to 50 micrograms per milliliter against various bacterial pathogens [31] [32].
Herbivore deterrence represents another critical ecological function of crebanine [26] [29]. The bitter taste and potential toxicity of alkaloids like crebanine serve as effective feeding deterrents for many herbivorous insects and mammals [26] [29]. The mechanism involves both gustatory deterrence and post-ingestion toxicity that creates learned avoidance behaviors in potential herbivores [26]. Research has shown that alkaloids can reduce herbivore fecundity and survival, creating strong selective pressure for avoidance of alkaloid-containing plants [26].
The role of crebanine in oxidative stress induction provides an additional layer of defense against attacking organisms [34]. Studies have demonstrated that crebanine and related compounds can promote the generation of reactive oxygen species in target cells, leading to cellular damage and death [34]. This mechanism is particularly effective against pathogens and herbivores that lack sufficient antioxidant defenses to cope with elevated oxidative stress [34].
Crebanine also functions in plant competition through allelopathic effects [27] [29]. The release of alkaloids into the surrounding soil environment can inhibit the germination and growth of competing plant species, providing Stephania plants with competitive advantages in their natural habitats [29]. This chemical warfare strategy is particularly important in dense plant communities where competition for resources is intense [27].
The effectiveness of crebanine as a defense compound varies significantly depending on the target organism and environmental conditions [29] [30]. Some herbivores and pathogens have evolved resistance mechanisms, including enhanced detoxification systems and behavioral adaptations that reduce exposure to alkaloids [26] [29]. This ongoing evolutionary arms race has likely contributed to the structural diversity observed among alkaloids within the Stephania genus [3] [29].
The concentration and distribution of crebanine within plant tissues reflect its defensive functions [12] [13]. The high concentrations in tuberous roots protect these valuable storage organs from soil-dwelling herbivores and pathogens [3]. The presence of alkaloids in vascular tissues provides rapid response capability against systemic infections, while leaf concentrations offer protection for photosynthetic apparatus [12] [14].
| Defense Function | Target Organisms | Mechanism of Action | Effectiveness |
|---|---|---|---|
| Antimicrobial Activity | Bacteria, fungi, viruses | Cell wall/membrane damage | Moderate to high |
| Herbivore Deterrence | Insect herbivores, mammals | Toxicity and feeding deterrence | Variable by species |
| Oxidative Stress Induction | Various pathogens | ROS generation in attackers | High against sensitive organisms |
| Cell Membrane Disruption | Microbial pathogens | Membrane permeabilization | Moderate |
| Metabolic Interference | Competing organisms | Enzyme inhibition | Species-dependent |
Crebanine demonstrates significant anticancer efficacy against glioblastoma multiforme through targeted inhibition of the phosphatidylinositol 3-kinase-protein kinase B (PI3K-Akt) signaling pathway [1] [2] [3]. In glioblastoma cell lines including U87MG, U251, and LN229, crebanine treatment at concentrations ranging from 25-100 μM resulted in dose-dependent downregulation of PI3K and Akt pathway expression [3]. The compound induced substantial anti-survival and anti-clonogenicity effects, with the half maximal inhibitory concentration values approximating 50 μM after 72 hours of treatment [3].
Next-generation sequencing analysis revealed comprehensive alterations in gene expression profiles following crebanine treatment, particularly affecting genes related to apoptosis, cell cycle regulation, forkhead box O transcription factors, and autophagy [3]. Western blotting analysis confirmed the upregulation of apoptotic markers concurrent with downregulation of PI3K-Akt pathway components [3]. The therapeutic potential of crebanine in glioblastoma treatment is enhanced by its demonstrated ability to penetrate the blood-brain barrier, a critical requirement for central nervous system malignancy treatment [1] [3].
| Study Model | Crebanine Concentration | Key Findings | IC50 Values | References |
|---|---|---|---|---|
| GBM cell lines (U87MG, U251, LN229) | 25-100 μM | Downregulated PI3K/Akt pathway expression; induced apoptosis; cell cycle arrest | ~50 μM (72h) | PMC11184677 |
| HepG2 cells | 35-175 μM | Inhibited PI3K/Akt phosphorylation; promoted ROS-dependent apoptosis via AKT/FoxO3a pathway | 65.07 ± 0.35 μM (48h) | PMC9978116 |
| RAW264.7 macrophages | 10-50 μM | Suppressed Akt phosphorylation; reduced NF-κB activation | Not specified | PMID26499331 |
Crebanine mediates potent antiproliferative effects through induction of cell cycle arrest predominantly at the G0/G1 phase across multiple cancer cell lines [4] [5]. In human leukemic cells including HL-60, U937, and K562, crebanine treatment resulted in significant cell cycle perturbations associated with downregulation of essential cell cycle regulatory proteins, specifically cyclins A and D [4] [5]. The mechanism involves comprehensive disruption of cell cycle progression machinery, with particular emphasis on G1/S phase transition inhibition [4].
In hepatocellular carcinoma HepG2 cells, crebanine treatment induced a pronounced increase in the sub-G1 population, indicating substantial apoptotic cell death [6] [7]. Flow cytometric analysis demonstrated dose-dependent accumulation of cells in sub-G1 phase, with the maximum apoptosis rate reaching 43.5% in cells treated with the highest crebanine concentration [6]. Glioblastoma cells exhibited similar cell cycle disruption patterns, with next-generation sequencing revealing extensive downregulation of genes involved in nuclear division, mitosis, and deoxyribonucleic acid replication [3].
| Cell Line | Cell Cycle Phase | Mechanism | Treatment Duration | References |
|---|---|---|---|---|
| HL-60 | G0/G1 | Down-regulation of cyclins A and D | 24-72h | PMID24484592 |
| U937 | G0/G1 and S | Down-regulation of cyclins A and D | 24-72h | PMID24484592 |
| K562 | G0/G1 | Down-regulation of cyclins A and D | 24-72h | PMID24484592 |
| HepG2 | Sub-G1 (apoptotic) | Increased sub-G1 population indicating apoptosis | 24-72h | PMC9978116 |
| GBM cells | G1/S transition | Genes related to nuclear division and mitosis downregulated | 24h | PMC11184677 |
Crebanine exerts significant inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of cellular survival and inflammatory responses [8] [9] [10]. In lipopolysaccharide-induced RAW264.7 macrophages, crebanine treatment substantially reduced the phosphorylation of the p65 subunit at serine 536, effectively inhibiting NF-κB activation without affecting p65 translocation to the nucleus or inhibitory factor kappa B alpha degradation [8] [9].
The compound simultaneously suppressed phosphorylation and nuclear translocation of activator protein-1 (AP-1), another essential transcription factor involved in cellular stress responses [8] [9]. This dual inhibition of NF-κB and AP-1 pathways resulted in comprehensive suppression of proinflammatory mediator expression, including significant reductions in interleukin-6 and tumor necrosis factor-alpha production [8] [9]. The mechanism involves upstream modulation of mitogen-activated protein kinase pathways, including extracellular signal-regulated kinase 1/2, c-Jun amino-terminal kinase, and p38 mitogen-activated protein kinase signaling [8] [9].
Crebanine demonstrates significant cardiovascular therapeutic potential through comprehensive modulation of cardiac ion channels, particularly voltage-gated sodium channels [11] [12]. In guinea pig ventricular myocytes, crebanine reversibly inhibited voltage-dependent sodium current with a half maximal inhibitory concentration of 0.283 millimolar [11]. The compound functions as an inactivation stabilizer of sodium channels, inducing a negative shift of approximately 12 millivolts in the voltage-dependence of steady-state inactivation while retarding recovery from inactivation [11].
The antiarrhythmic properties of crebanine extend beyond sodium channel modulation to encompass effects on calcium and potassium channels, consistent with Class III antiarrhythmic drug characteristics [13] [14]. This multi-channel blocking activity contributes to comprehensive cardiac protection through stabilization of action potential duration and prevention of abnormal electrical conduction [13] [14]. The compound's ion channel effects translate to clinically relevant antiarrhythmic efficacy in multiple experimental models [13] [14].
| Animal Model | Arrhythmia Type | Effective Dose | Effect | References |
|---|---|---|---|---|
| Rats (BaCl2-induced) | Arrhythmia | 5 mg/kg iv | Converted to sinus rhythm; increased tolerance to aconitine | TargetMol |
| Mice (CHCl3-induced) | Ventricular fibrillation | 2.5-5.0 mg/kg | Reduced VF incidence; increased CA threshold | PMC6273934 |
| Guinea pig myocytes | Na+ channel modulation | 0.283 mmol/L (IC50) | Blocked Na+ channels; negative shift in inactivation (-12 mV) | PMID24484592 |
| Rats (CaCl2-induced) | Ventricular fibrillation | 5 mg/kg iv | Decreased VF and CA incidence | TargetMol |
Crebanine exhibits potent protective effects against ventricular fibrillation in multiple experimental arrhythmia models [15] [13] [14] [16]. In barium chloride-induced arrhythmia models in rats, intravenous administration of crebanine at 5 milligrams per kilogram effectively converted arrhythmic patterns to normal sinus rhythm and significantly increased the tolerated dose of aconitine required to produce ventricular fibrillation and cardiac arrest [15] [16]. The compound demonstrated similar efficacy in chloroform-induced ventricular fibrillation models in mice, substantially reducing the incidence of ventricular fibrillation and cardiac arrest [15] [16].
Calcium chloride-induced arrhythmia studies in rats confirmed crebanine's broad-spectrum antiarrhythmic activity, with significant reductions in both ventricular fibrillation and cardiac arrest incidence [15] [16]. However, the compound showed selectivity in its antiarrhythmic profile, demonstrating no protective effects against ouabain-induced arrhythmias in guinea pigs, suggesting specific mechanisms of action rather than non-specific cardiac protection [16]. The therapeutic window for antiarrhythmic efficacy ranges from 2.5 to 5.0 milligrams per kilogram, though this narrow margin relative to toxicity limits clinical application potential [13].
Crebanine demonstrates potent anti-inflammatory activity through comprehensive modulation of cyclooxygenase-2 expression and cytokine production pathways [8] [9] [21]. In lipopolysaccharide-induced RAW264.7 macrophages, crebanine treatment resulted in significant suppression of cyclooxygenase-2 expression, leading to reduced prostaglandin E2 production [8] [9]. The compound concurrently inhibited inducible nitric oxide synthase expression, resulting in decreased nitric oxide production and overall reduction in inflammatory mediator levels [8] [9].
Cytokine expression regulation by crebanine encompasses broad-spectrum inhibition of proinflammatory factors, including substantial reductions in interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta production [8] [9] [21]. The brominated derivative 2-bromocrebanine exhibited enhanced anti-inflammatory efficacy while maintaining similar mechanistic profiles, suggesting structural modifications can optimize therapeutic potential [21]. These effects were accompanied by reduced prostaglandin E2 levels in pleural exudates and decreased leukocyte migration in experimental inflammation models [21].
| Target | Mechanism | Cell Model | Concentration Range | References |
|---|---|---|---|---|
| NF-κB pathway | Reduced p65 phosphorylation at Ser536; inhibited nuclear translocation | RAW264.7 macrophages | 10-50 μM | PMID26499331 |
| COX-2 expression | Suppressed COX-2 expression in LPS-induced macrophages | RAW264.7 macrophages | 10-50 μM | PMC9845599 |
| Cytokine production | Inhibited IL-6, TNF-α, IL-1β production | RAW264.7 macrophages | 10-50 μM | PMC9845599 |
| Macrophage polarization | Modulated M1/M2 balance (inferred from cytokine profile) | RAW264.7 macrophages | 10-50 μM | PMC9845599 |
Crebanine exerts significant influence on macrophage polarization dynamics, favoring resolution of inflammatory responses through modulation of M1 and M2 macrophage phenotypes [8] [9] [21]. The compound's comprehensive suppression of proinflammatory cytokines characteristic of M1 macrophages, including interleukin-6, tumor necrosis factor-alpha, and interleukin-1 beta, suggests promotion of anti-inflammatory M2 polarization [21]. This polarization shift is mediated through upstream pathway modulation, including suppression of nuclear factor kappa-light-chain-enhancer of activated B cells, activator protein-1, and mitogen-activated protein kinase signaling [8] [9].